(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid
Overview
Description
(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a carbamoyl group linked to a methoxybenzyl moiety. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be mild lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis , particularly in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a transition metal such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by their stability, solubility, and reactivity .
Result of Action
The molecular and cellular effects of this compound are likely related to its role in the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki-Miyaura cross-coupling reactions depends on a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability and reactivity of boronic acids can be influenced by factors such as temperature, pH, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced via hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.
Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination of a suitable intermediate.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with a carbamoyl chloride derivative.
Methoxybenzyl Substitution: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison:
- 4-Methoxyphenylboronic acid: Lacks the fluoro and carbamoyl groups, making it less versatile in certain reactions.
- 3-Formylphenylboronic acid: Contains a formyl group instead of a carbamoyl group, affecting its reactivity and applications.
- 4-Formylphenylboronic acid: Similar to 3-Formylphenylboronic acid but with different positional isomerism, leading to different chemical properties.
Properties
IUPAC Name |
[3-fluoro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BFNO4/c1-22-14-4-2-10(3-5-14)9-18-15(19)11-6-12(16(20)21)8-13(17)7-11/h2-8,20-21H,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNRRURMQDNLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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